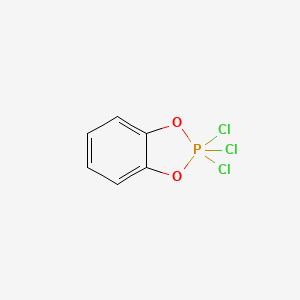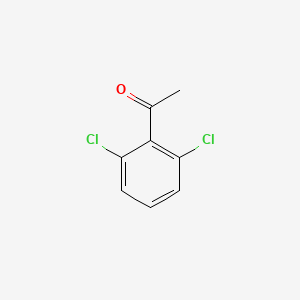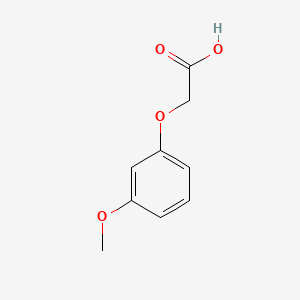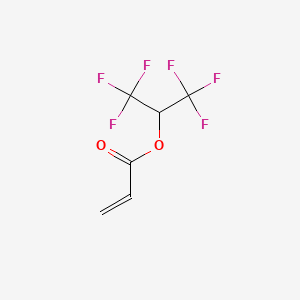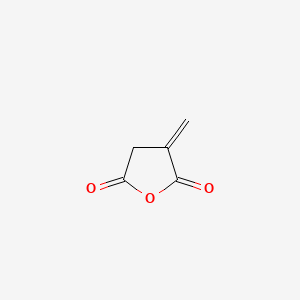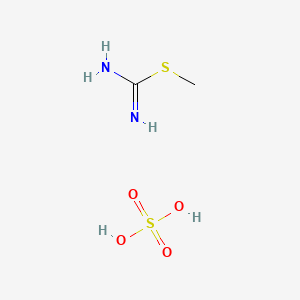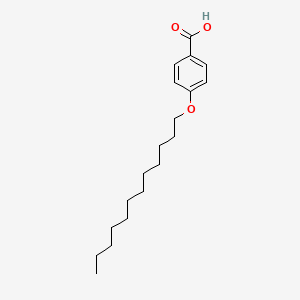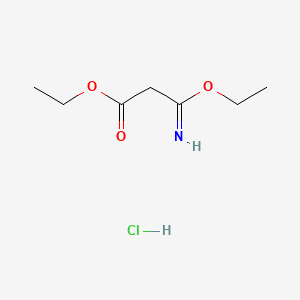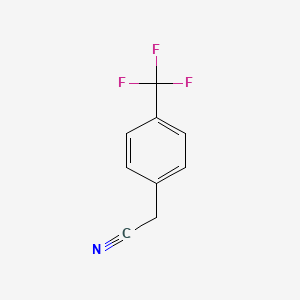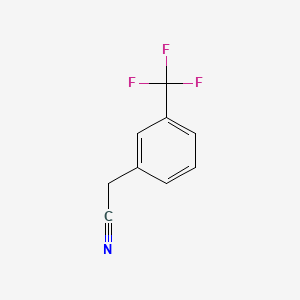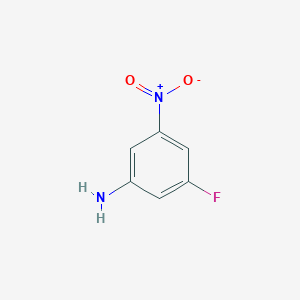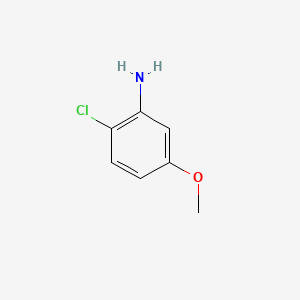
3,3,4,4,5,5,6,6-Octafluoroocta-1,7-diene
Descripción general
Descripción
3,3,4,4,5,5,6,6-Octafluoroocta-1,7-diene is a chemical compound with the molecular formula C8H6F8 . It is also known by other names such as 1,4-Divinyloctafluorobutane and 1,4-divinylperfluorobutane . The compound is a colorless to light yellow clear liquid .
Molecular Structure Analysis
The InChI string for 3,3,4,4,5,5,6,6-Octafluoroocta-1,7-diene is InChI=1S/C8H6F8/c1-3-5(9,10)7(13,14)8(15,16)6(11,12)4-2/h3-4H,1-2H2 . This represents the molecular structure of the compound. The compound’s molecular weight is 254.12 g/mol .
Physical And Chemical Properties Analysis
3,3,4,4,5,5,6,6-Octafluoroocta-1,7-diene has a molecular weight of 254.12 g/mol . It is a colorless to light yellow clear liquid . The compound has a boiling point of 123 °C and a specific gravity of 1.38 at 20 °C .
Aplicaciones Científicas De Investigación
Electochemical Reduction Studies
The electrochemical reduction of octafluorocyclohexadienes, including variants similar to 3,3,4,4,5,5,6,6-octafluoroocta-1,7-diene, has been studied. These studies focus on the relative stabilities of isomers and their behaviors in polarographic reduction, providing insights into the thermal and electrochemical properties of these compounds (Doyle et al., 1971).
Synthesis and Reactivity
Research on polyfluoro-compounds based on the cycloheptane ring system, including the synthesis of various fluorinated dienes and their derivatives, reveals significant findings. This includes the study of reductive addition-elimination reactions and the formation of important fluorinated compounds with potential applications in various fields (Dodsworth et al., 1984).
Valence Isomerization Equilibria
Investigations into the valence isomerization equilibria of highly fluorinated cycloocta-1,3,5-trienes reveal information about the equilibrium constants, enthalpy, and entropy changes. These studies provide a deeper understanding of the behavior and stability of fluorinated dienes under various conditions (Rahman et al., 1990).
Catalytic Applications
Research into the palladium(0)-catalyzed difunctionalization of 1,3-dienes, including compounds similar to 3,3,4,4,5,5,6,6-octafluoroocta-1,7-diene, explores their potential in creating functionalized chemicals. This area is particularly significant in developing asymmetric catalytic reactions, which have wide-ranging implications in chemical synthesis (Wu & Gong, 2018).
Reaction Mechanisms and Product Formation
The study of hydroformylation of dienes, including 1,6-dienes like octa-1,6-dienes, provides insights into the selective formation of specific products at room temperature and atmospheric pressure. This research is essential for understanding the reaction mechanisms and conditions favoring the formation of certain products from fluorinated dienes (Grigg et al., 1983).
Safety And Hazards
3,3,4,4,5,5,6,6-Octafluoroocta-1,7-diene is a flammable liquid and vapor . Precautions should be taken to keep the compound away from heat, sparks, open flames, and hot surfaces. The container should be kept tightly closed and grounded/bonded. Only non-sparking tools should be used. In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .
Propiedades
IUPAC Name |
3,3,4,4,5,5,6,6-octafluoroocta-1,7-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F8/c1-3-5(9,10)7(13,14)8(15,16)6(11,12)4-2/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSMAKAYKVRPSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(C(C(C=C)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80880145 | |
| Record name | 1,4-Divinylperfluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80880145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,4,4,5,5,6,6-Octafluoroocta-1,7-diene | |
CAS RN |
678-65-9 | |
| Record name | 3,3,4,4,5,5,6,6-Octafluoro-1,7-octadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=678-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,4,4,5,5,6,6-Octafluoroocta-1,7-diene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000678659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Divinylperfluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80880145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,4,4,5,5,6,6-octafluoroocta-1,7-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.592 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



